molecular formula C14H26N2O6S B2663444 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid CAS No. 2173999-09-0

2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid

Cat. No.: B2663444
CAS No.: 2173999-09-0
M. Wt: 350.43
InChI Key: LNFINJDJHRWILL-UHFFFAOYSA-N
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Description

2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is a complex organic compound with the molecular formula C14H26N2O6S It is known for its unique structure, which includes a cyclopentyl group, a tert-butoxycarbonyl (BOC) protecting group, and an ethane sulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a BOC group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The cyclopentyl group is introduced through a nucleophilic substitution reaction. The ethane sulfonamido moiety is then added via a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is not fully understood. it is believed to interact with specific molecular targets through its sulfonamide and amino groups. These interactions may involve hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the BOC protecting group allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6S/c1-14(2,3)22-13(19)15-8-9-23(20,21)16(10-12(17)18)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFINJDJHRWILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)N(CC(=O)O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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